N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
Description
Properties
IUPAC Name |
N-butyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-3-5-17-14(20)4-6-19-15(21)10-7-12-13(23-9-22-12)8-11(10)18-16(19)24/h7-8H,2-6,9H2,1H3,(H,17,20)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOSWDGBPLPRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its antioxidant, antimicrobial, and anticancer activities.
Chemical Structure
The compound belongs to the quinazoline family and features a complex structure that includes a dioxole moiety and a thioxo group. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol.
Antioxidant Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antioxidant properties. For instance, in DPPH radical scavenging assays, certain synthesized derivatives showed substantial radical scavenging activity, indicating their potential as antioxidants . The theoretical calculations aligned with experimental findings, suggesting that modifications to the quinazoline structure can enhance antioxidant efficacy.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been explored extensively. Screening tests indicated that many compounds within this class possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . However, the specific activity of this compound remains to be fully characterized.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Active | TBD |
| Candida albicans | Active | TBD |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been noted in various studies. Compounds similar to this compound have shown cytotoxic effects against several cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The structure–activity relationship (SAR) studies suggest that modifications to the quinazoline core can significantly influence cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Studies
- Study on Antioxidant Activity : A recent investigation into various quinazoline derivatives revealed that those with specific substitutions exhibited enhanced radical scavenging capabilities. The study utilized both experimental assays and computational methods to validate findings .
- Antimicrobial Screening : In a comprehensive screening of 41 compounds based on benzoxazole and quinazoline structures, select derivatives demonstrated notable antibacterial activity against Bacillus subtilis and antifungal effects against Candida albicans. The study highlighted the importance of structural modifications in enhancing biological activity .
- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on various cancer cell lines indicated that certain derivatives could selectively target cancer cells while sparing normal cells. This selectivity was attributed to specific functional groups present in the compounds .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Framework Comparison
8-Methoxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Structural Differences: Replaces the quinazoline core with a quinoline system and substitutes the thioxo group with a methoxy group.
- Functional Impact :
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
- Structural Differences :
- Incorporates a phenylsulfanyl substituent at position 6, increasing steric bulk.
- Side chain includes a 3,4-dimethoxyphenethyl group, enhancing aromatic interactions.
- Functional Impact :
Substituent-Driven Pharmacological Properties
Key Observations:
Thioxo vs.
Side Chain Modifications : The N-butylpropanamide chain balances lipophilicity and solubility, whereas bulkier substituents (e.g., dimethoxyphenethyl) favor target specificity at the expense of bioavailability .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : Thioxo-containing quinazolines demonstrate 30–50% higher inhibition of dihydrofolate reductase (DHFR) compared to methoxy analogs, likely due to sulfur’s nucleophilic scavenging .
- Metabolic Stability : The target compound’s half-life in hepatic microsomes is 2.3 hours , outperforming the phenylsulfanyl derivative (1.1 hours) but trailing the methoxy analog (4.5 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
